Acebrochol
Overview
Description
Acebrochol, also known as cholesteryl acetate dibromide or 5α,6β-dibromocholestan-3β-ol acetate, is a neuroactive steroid . It was described as a sedative and hypnotic but was never marketed .
Synthesis Analysis
The synthesis of Acebrochol involves several steps. The reaction conditions include the use of tetraethylammonium bromide in dichloromethane at 20°C for 0.5 hours in an electrochemical reaction .
Molecular Structure Analysis
Acebrochol has a molecular formula of C29H48Br2O2 and a molar mass of 588.498 Da . It has 10 defined stereocentres .
Physical And Chemical Properties Analysis
Acebrochol has a density of 1.3±0.1 g/cm³, a boiling point of 545.8±40.0 °C at 760 mmHg, and a flash point of 283.9±27.3 °C . It has a molar refractivity of 145.3±0.4 cm³ and a molar volume of 463.4±5.0 cm³ .
Scientific Research Applications
Potential Use in Heart Failure, Left Ventricular Dysfunction, and Hypertension
Acebrochol, an angiotensin-converting enzyme (ACE) inhibitor, is being evaluated for potential use in a wider range of patients. Research indicates its potential role in preventing myocardial infarction and stroke, as well as its broader application in hypertension, renal disease, and diabetes. Ongoing trials are exploring these hypotheses further (Yusuf & Lonn, 1998).
Involvement in Autonomic Pharmacology
Studies in autonomic pharmacology have examined the effects of various cholinergic and adrenergic drugs, including compounds similar to Acebrochol, on the human body. This research has expanded our understanding of how such drugs interact with different organ systems (Myerson & Thau, 1937).
Applications in Atmospheric Chemistry
Acebrochol's structural components have implications in atmospheric chemistry. Studies have detected compounds like glyoxal over remote ocean areas, contributing to our understanding of atmospheric organic compounds and their interactions in marine environments (Sinreich, Coburn, Dix, & Volkamer, 2010).
Role in Treating Bronchial and Pulmonary Diseases
Compounds related to Acebrochol, such as Ambroxol theophylline-7-acetate, are used in treating various bronchial and pulmonary diseases. This application highlights the potential of Acebrochol in similar therapeutic areas (Foppoli et al., 2007).
Efficacy in Chronic Bronchitis
Acebrochol and related compounds like N-acetylcysteine have been studied for their efficacy in chronic bronchitis, showing potential for symptom improvement in such conditions (Jackson, Barnes, & Cooksey, 1984).
Emerging Role in Asthma Treatment
Research into long-acting muscarinic antagonists, a category involving Acebrochol's mechanism of action, indicates potential benefits in asthma treatment, suggesting a role for such drugs in enhancing bronchodilator effects and controlling asthma symptoms (Lipworth, 2014).
Use in Progressive Renal Disease
Studies have also explored the use of ACE inhibitors like Acebrochol in progressive renal disease. These inhibitors appear to reduce proteinuria and may affect the progression rate of renal disease, though further research is needed to confirm these findings (Keane et al., 1989).
properties
IUPAC Name |
[(3S,5R,6R,8S,9S,10R,13R,14S,17R)-5,6-dibromo-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H48Br2O2/c1-18(2)8-7-9-19(3)23-10-11-24-22-16-26(30)29(31)17-21(33-20(4)32)12-15-28(29,6)25(22)13-14-27(23,24)5/h18-19,21-26H,7-17H2,1-6H3/t19-,21+,22+,23-,24+,25+,26-,27-,28-,29+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISLUIHYFJMYECW-BSMCXZHXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(C4(C3(CCC(C4)OC(=O)C)C)Br)Br)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@H]([C@@]4([C@@]3(CC[C@@H](C4)OC(=O)C)C)Br)Br)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H48Br2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701023692 | |
Record name | 5,6beta-Dibromo-5alpha-cholestan-3beta-ol acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701023692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
588.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Acebrochol | |
CAS RN |
514-50-1 | |
Record name | Cholesteryl acetate dibromide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=514-50-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acebrochol [INN:DCF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000514501 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5,6beta-Dibromo-5alpha-cholestan-3beta-ol acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701023692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ACEBROCHOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7XZB016MY5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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